

4-Iodophenoxyacetic acid basic properties

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Compound of Interest

Compound Name: 4-Iodophenoxyacetic acid

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An In-depth Technical Guide to **4-Iodophenoxyacetic Acid**

Abstract

4-Iodophenoxyacetic acid (4-IPA) is a synthetic halogenated phenoxyacetic acid derivative with significant biological activity. Recognized primarily for its potent auxin-like properties, it serves as a valuable plant growth regulator in agricultural applications and as a tool compound in scientific research. This technical guide provides a comprehensive overview of the fundamental properties of 4-IPA, including its physicochemical characteristics, a detailed synthesis protocol, its molecular mechanism of action, and established applications. The document is intended for researchers, scientists, and professionals in drug development and agrochemistry who require a detailed understanding of this compound's core attributes.

Physicochemical and Structural Properties

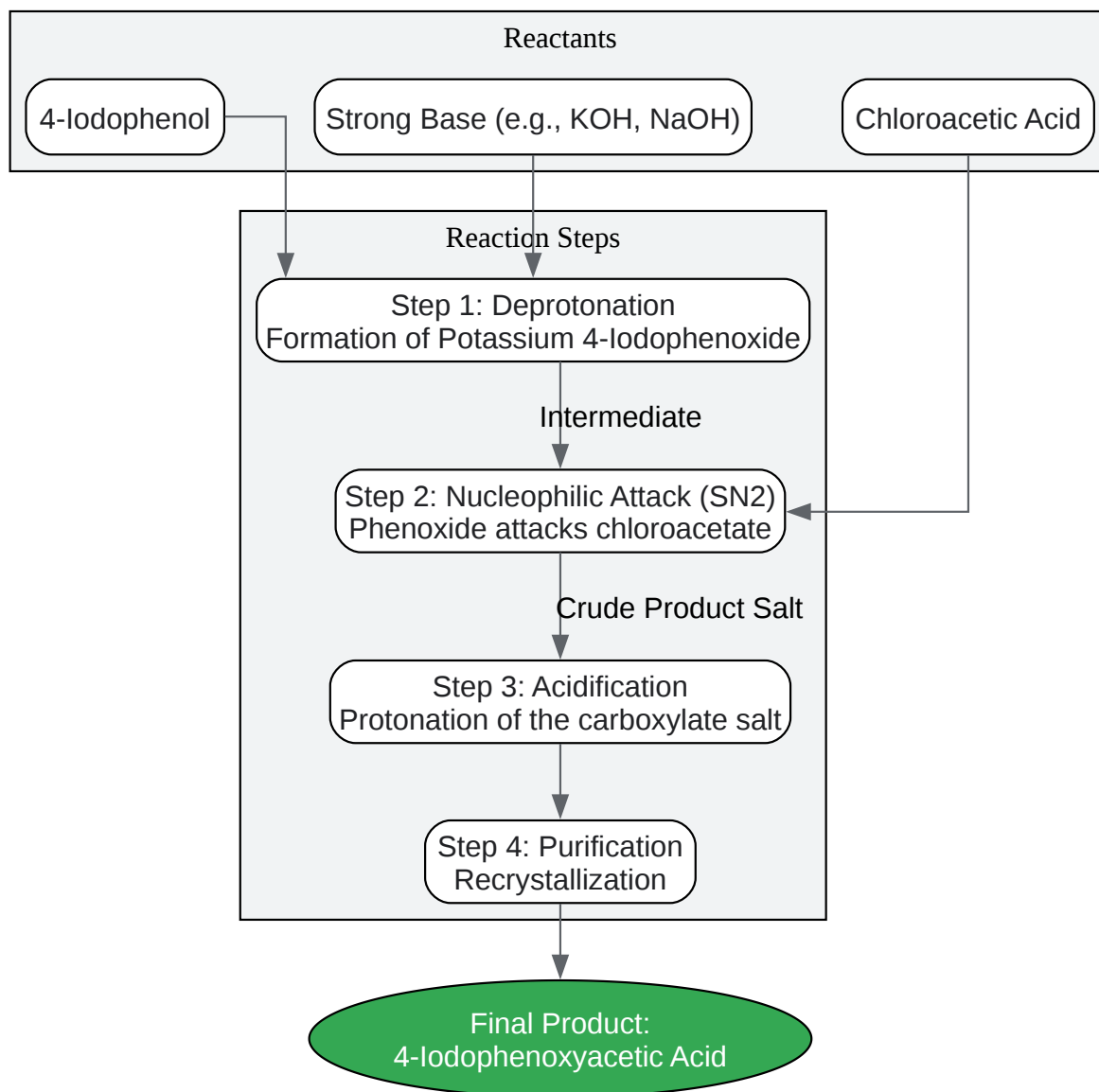
4-Iodophenoxyacetic acid is an aromatic compound characterized by an iodinated phenyl ring linked to an acetic acid moiety via an ether bond. This structure is critical to its function as an auxin mimic. The original drug is a white, needle-like crystal, while industrial-grade products may appear as orange-yellow powder.^[1] It is slightly soluble in cold water but readily dissolves in hot water and common organic solvents such as ethanol and benzene.^[1]

Property	Value	Source(s)
IUPAC Name	2-(4-iodophenoxy)acetic acid	N/A
Synonyms	p-Iodophenoxyacetic acid, 4-IPA	[1]
CAS Number	1878-94-0	[1]
Molecular Formula	C ₈ H ₇ IO ₃	[1]
Molecular Weight	278.04 g/mol	[1]
Melting Point	154-156 °C	[1]
Appearance	White needle-like crystals	[1]
Solubility	Slightly soluble in cold water; Soluble in hot water, ethanol, chloroform, benzene	[1]

Synthesis of 4-Iodophenoxyacetic Acid

The synthesis of **4-iodophenoxyacetic acid** is most effectively achieved via the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.[2][3][4] In this specific application, 4-iodophenol is reacted with a salt of chloroacetic acid under basic conditions.

Synthesis Workflow



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Caption: Williamson ether synthesis workflow for **4-Iodophenoxyacetic Acid**.

Detailed Experimental Protocol

This protocol is adapted from the principles of Williamson ether synthesis applied to phenolic acids.^[2]^[3]

- Deprotonation of 4-Iodophenol:
 - In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve a strong base (e.g., 4 g of potassium hydroxide) in a minimal amount of water (e.g., 8 mL).^[3]
 - Add 2 g of 4-iodophenol to the flask. Swirl the mixture until the phenol is completely dissolved, forming a homogeneous solution of potassium 4-iodophenoxide. The phenoxide ion is a much stronger nucleophile than the neutral phenol, a critical factor for the subsequent S_N2 reaction.
 - Add a few boiling chips to the solution.
- Nucleophilic Substitution:
 - Gently heat the mixture to a boil.
 - Prepare a solution of chloroacetic acid (e.g., 6 mL of a 50% w/v aqueous solution).^[3]
 - Slowly add the chloroacetic acid solution dropwise through the condenser into the boiling phenoxide solution over approximately 10 minutes.
 - Upon completion of the addition, continue to reflux the reaction mixture for an additional 10-20 minutes to ensure the reaction goes to completion.
- Work-up and Acidification:
 - While still hot, transfer the reaction solution to a beaker.
 - Cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation.
 - Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise. Monitor the pH with litmus or pH paper until the solution is strongly acidic (pH < 2). This step protonates the carboxylate salt of the product, causing the free acid to precipitate out of the aqueous solution.

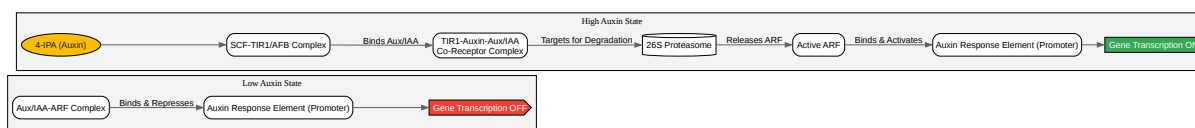
- Isolation and Purification:
 - Collect the crude solid precipitate by vacuum filtration using a Büchner funnel.
 - Wash the solid with a small amount of cold water to remove inorganic salts.
 - Recrystallize the crude **4-iodophenoxyacetic acid** from boiling water to yield the purified product. The higher solubility of the product in hot water versus cold water allows for effective purification.

Mechanism of Action: A Synthetic Auxin

4-IPA functions as a synthetic plant growth regulator by mimicking the activity of indole-3-acetic acid (IAA), the most common natural auxin.^{[1][5]} Synthetic auxins like 4-IPA are typically more resistant to enzymatic degradation within the plant than IAA, leading to a more sustained and often more potent physiological response.^[6]

The core of auxin signaling operates through a nuclear-localized pathway involving three key protein families: TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).^{[7][8][9]}

- Perception: In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.^{[5][9]}
- Co-Receptor Complex Formation: 4-IPA, like IAA, enters the cell and binds to the TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.^{[10][11]} The auxin molecule acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA repressor protein.^[12]
- Ubiquitination and Degradation: The formation of this TIR1/AFB-auxin-Aux/IAA co-receptor complex targets the Aux/IAA protein for polyubiquitination.^[11] The ubiquitinated Aux/IAA is then recognized and degraded by the 26S proteasome.
- Gene Activation: With the Aux/IAA repressor removed, the ARF transcription factor is liberated. The active ARF can then bind to auxin response elements (AuxREs) in the promoters of target genes, activating their transcription.^[9] This leads to downstream physiological effects such as cell elongation, division, and differentiation.^[13]



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Caption: Simplified model of the TIR1/AFB nuclear auxin signaling pathway.

Applications in Agriculture and Research

The primary application of 4-IPA is as a plant growth regulator to enhance crop yield and quality.^[1] Its ability to promote cell division and differentiation, prevent the formation of abscission layers, and direct nutrient flow makes it versatile for several crops.^[1]

- Cotton: Used to preserve flowers and bolls, preventing premature dropping and increasing yield. Soaking seeds (50 mg/L) can also promote stronger seedlings.^[1]
- Tomato & Cucumber: Applied during flowering (20-30 mg/L) to prevent flower drop and promote fruit set and development.^[1]
- Cereals (Rice, Wheat, Corn): Sprayed during the heading and grain-filling stages (20-30 mg/L) to promote earlier heading, increase seed set rate, and improve grain weight.^[1]
- Sorghum: Application at the heading stage (15-20 mg/L) can reduce grain shattering and increase thousand-grain weight.^[1]

Experimental Protocol: Root Inhibition Bioassay for Auxin Activity

This bioassay is a standard method to quantify the biological activity of auxins, which characteristically inhibit root elongation at high concentrations.[\[14\]](#)[\[15\]](#)

- Preparation:
 - Prepare a stock solution of **4-Iodophenoxyacetic acid**. Create a serial dilution to obtain test concentrations (e.g., 0.01, 0.1, 1.0, 10.0 mg/L). Use a control solution with no added auxin.
 - Germinate seeds of a sensitive species (e.g., cress, rice, or wheat) on moist filter paper in darkness until roots are 1-2 cm long.[\[15\]](#)
- Assay Procedure:
 - Line several petri dishes or test tubes with filter paper.
 - Add a standard volume of each test solution (and control) to the corresponding dish/tube, ensuring the filter paper is saturated.
 - Carefully select seedlings with uniform root lengths. Measure and record the initial length of each root.
 - Place a set number of seedlings (e.g., 5-10) in each container, ensuring the roots are in contact with the treated filter paper.
 - Incubate the containers in complete darkness for 48-72 hours to prevent photodegradation of the auxin.[\[14\]](#)
- Data Analysis:
 - After the incubation period, measure the final length of each root.
 - Calculate the change in root length for each seedling.
 - Determine the average root elongation and the percentage of root growth inhibition for each concentration relative to the control.

- Plot the percentage of inhibition against the logarithm of the 4-IPA concentration to generate a dose-response curve, from which the activity can be quantified.

Safety, Handling, and Toxicology

While a comprehensive toxicological profile for **4-Iodophenoxyacetic acid** is not readily available, data from structurally related compounds, such as other phenoxyacetic acids and iodinated aromatic compounds, can inform safety and handling procedures.^[16] The primary hazards associated with similar compounds are irritation to the skin, eyes, and respiratory system.^{[17][18]}

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves. If handling large quantities of powder, a dust mask or respirator is recommended to avoid inhalation.^[19]
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, dark place in a tightly sealed container.
- First Aid:
 - Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Seek medical attention.^[18]
 - Skin: Remove contaminated clothing and wash the affected area with soap and water.^[18]
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.^[18]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

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